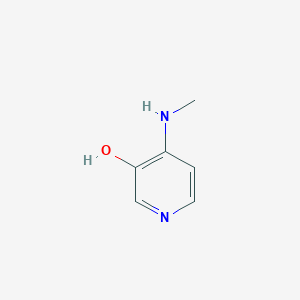
5-Methoxy-3-nitrobenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-nitrobenzene-1,2-diol is an organic compound with the molecular formula C7H7NO5 It is a derivative of benzene, characterized by the presence of methoxy, nitro, and diol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-nitrobenzene-1,2-diol typically involves the nitration of 5-methoxyresorcinol. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction proceeds as follows:
Nitration: 5-Methoxyresorcinol is treated with a mixture of nitric acid and sulfuric acid at a low temperature to introduce the nitro group at the 3-position of the benzene ring.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-3-nitrobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 5-methoxy-3-aminobenzene-1,2-diol.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Methoxy-3-nitrobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3-nitrobenzene-1,2-diol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy and diol groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxyresorcinol: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroresorcinol: Lacks the methoxy group, affecting its solubility and reactivity.
5-Methoxy-2-nitrophenol: Similar structure but different positioning of the nitro group, leading to different chemical properties.
Uniqueness
5-Methoxy-3-nitrobenzene-1,2-diol is unique due to the combination of methoxy, nitro, and diol groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H7NO5 |
|---|---|
Peso molecular |
185.13 g/mol |
Nombre IUPAC |
5-methoxy-3-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C7H7NO5/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3 |
Clave InChI |
TXXPEPTZWGPDQU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,22-Bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B12109570.png)
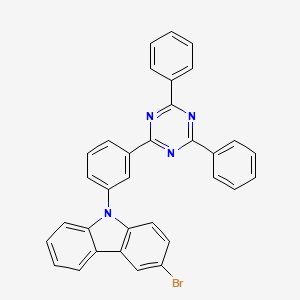


![Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-](/img/structure/B12109590.png)
![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)
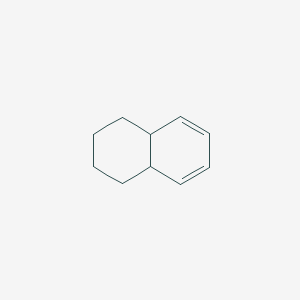

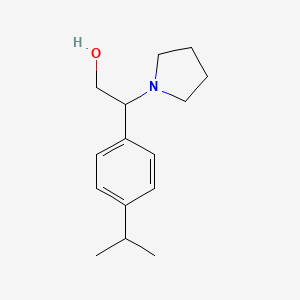
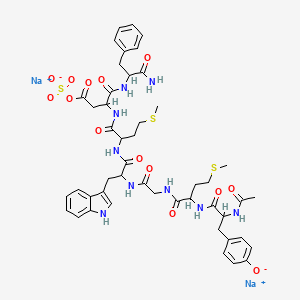
![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)

![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)
